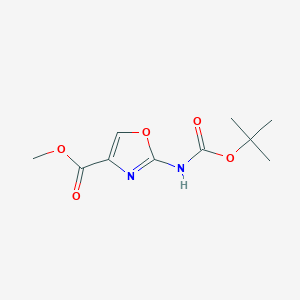

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester

Übersicht

Beschreibung

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 242.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester (Boc-oxazole) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This compound serves as an important intermediate in peptide synthesis and has implications in drug discovery, particularly for its ability to mimic natural products and interact with various biological targets.

The molecular formula of Boc-oxazole is C10H14N2O5, with a molecular weight of 242.23 g/mol. Its structure features an oxazole ring, which contributes to its biological activity by allowing interactions with enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O5 |

| Molecular Weight | 242.23 g/mol |

| Functional Groups | Oxazole, Carboxylic Acid, Amino Group |

| Classification | Heterocyclic Compound |

Synthesis

The synthesis of Boc-oxazole typically involves the formation of the oxazole ring followed by functionalization. Common synthetic pathways include:

- Formation of the Oxazole Ring : Utilizing starting materials such as amino acids or their derivatives.

- Protection of Amino Groups : The tert-butoxycarbonyl (Boc) group serves as a protective group during peptide synthesis.

- Coupling Reactions : Boc-oxazole can be coupled with other amino acids or peptide fragments to form complex peptides.

Boc-oxazole primarily functions as an intermediate in peptide synthesis, facilitating the formation of peptide bonds through coupling reactions. The Boc group protects the amino functionality, allowing selective reactions at other sites on the molecule. This mechanism is crucial for building complex peptides that can exhibit specific biological activities.

Biological Activity

Research indicates that Boc-oxazole and its derivatives possess various biological activities, including:

- Antimicrobial Activity : Some studies have shown that oxazole derivatives exhibit antibacterial properties against certain pathogens.

- Anticancer Potential : There is emerging evidence suggesting that compounds containing oxazole rings may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Enzyme Inhibition : Boc-oxazole has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in conditions like diabetes or cancer.

Case Studies

- Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain oxazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : Research published in the Journal of Organic Chemistry highlighted the anticancer properties of oxazole derivatives, showing their effectiveness in inhibiting tumor growth in vitro .

- Enzyme Interaction Studies : A study evaluating the interaction of Boc-oxazole with specific enzymes revealed that it could act as a competitive inhibitor, potentially useful in drug design .

Applications in Drug Discovery

Boc-oxazole's unique structural features make it a candidate for developing novel therapeutics. Its ability to mimic natural products enables researchers to design compounds targeting specific biological pathways.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H14N2O5

- Molecular Weight : 242.23 g/mol

- IUPAC Name : Methyl 2-(((tert-butoxycarbonyl)amino)methyl)oxazole-4-carboxylate

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

Boc-amino oxazole derivatives are being explored for their potential therapeutic applications, particularly in the treatment of various cancers and other diseases linked to protein kinases. The oxazole ring system has shown interactions with biological targets, leading to diverse biological activities.

Case Study: Cancer Treatment

Research indicates that compounds related to Boc-amino oxazole can inhibit specific protein kinases involved in cancer progression. For instance, inhibitors targeting IKKε and TBK1 have been linked to reduced tumor growth in breast and ovarian cancer models .

| Compound | Target Kinase | Effect |

|---|---|---|

| Boc-amino oxazole derivative | IKKε | Induces cell death in breast cancer cells |

| TBK1 inhibitor | TBK1 | Reduces tumor growth in ovarian cancer |

Organic Synthesis

Boc-amino oxazole serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create a range of derivatives with tailored properties.

Synthetic Route Example

A typical synthesis involves the cyclodehydration of β-hydroxy amides followed by oxidation using manganese dioxide. This method has been optimized for flow chemistry, improving yield and safety compared to traditional batch processes .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Cyclodehydration | Deoxo-Fluor® at 70–90 °C | 92–98% |

| Oxidation | Manganese dioxide | 50–79% |

Biological Studies

The biological activities of Boc-amino oxazole derivatives are under investigation for antimicrobial and anticancer properties. Preliminary studies suggest that these compounds may exhibit significant activity against various pathogens and cancer cell lines.

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | E. coli | Inhibition observed |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |

Eigenschaften

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(14)12-8-11-6(5-16-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFNJXVRLFAGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.